1-[4-(Trifluoromethyl)benzyl]piperazine

Cancer Research Medicinal Chemistry Cytotoxicity

1-[4-(Trifluoromethyl)benzyl]piperazine (CAS 107890-32-4) is a key synthetic intermediate and research scaffold featuring a piperazine ring substituted with a 4-trifluoromethylbenzyl group. This compound is primarily utilized in medicinal chemistry for the synthesis of novel drug candidates, particularly those targeting central nervous system disorders and cancer.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS No. 107890-32-4
Cat. No. B011577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)benzyl]piperazine
CAS107890-32-4
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-10(2-4-11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
InChIKeyFAFAFWFQFVLXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Trifluoromethyl)benzyl]piperazine (CAS 107890-32-4): Chemical Identity and Core Properties for Pharmaceutical Research


1-[4-(Trifluoromethyl)benzyl]piperazine (CAS 107890-32-4) is a key synthetic intermediate and research scaffold featuring a piperazine ring substituted with a 4-trifluoromethylbenzyl group . This compound is primarily utilized in medicinal chemistry for the synthesis of novel drug candidates, particularly those targeting central nervous system disorders and cancer . Its high purity (typically ≥97%) and well-defined physical properties, including a density of 1.239 g/mL at 25°C and a boiling point of 88-89°C/0.02 mmHg, make it a reliable building block for reproducible synthesis .

Why 1-[4-(Trifluoromethyl)benzyl]piperazine Cannot Be Replaced by Generic Piperazine Analogs


While piperazine is a common structural motif, the specific 4-(trifluoromethyl)benzyl substituent on 1-[4-(Trifluoromethyl)benzyl]piperazine imparts distinct physicochemical and biological properties that are not replicated by unsubstituted piperazine or other benzylpiperazine analogs . This substitution pattern is critical for achieving desired lipophilicity (LogP ~1.93) and specific intermolecular interactions, which in turn dictate a unique receptor binding profile, metabolic stability, and overall pharmacological outcome in synthesized derivatives . Generic substitution with a different piperazine, such as 1-benzylpiperazine (BZP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP), would lead to a completely different set of activities, as demonstrated by their distinct neurochemical and behavioral effects [1][2].

Quantitative Differentiation of 1-[4-(Trifluoromethyl)benzyl]piperazine for Scientific Procurement Decisions


Enhanced Cytotoxic Potency in Benzimidazole Conjugates Against Breast Cancer Cells

A direct head-to-head comparison of benzimidazole-piperazine conjugates revealed that the 4-(trifluoromethyl)benzyl substituted compound (9f) exhibited significantly superior cytotoxicity against breast cancer cell lines compared to its 4-fluorobenzyl analog (9c). Compound 9f achieved an IC50 of 7.29±0.20 μM on MCF-7 cells and 6.92±4.80 μM on MDA-MB-231 cells, while compound 9c showed reduced potency on MCF-7 cells with an IC50 of 9.15±0.10 μM [1]. This difference is critical for prioritizing lead compounds in drug discovery.

Cancer Research Medicinal Chemistry Cytotoxicity

Superior Antiproliferative Activity in Vindoline Conjugates with Tumor Selectivity

In a series of vindoline-piperazine conjugates, the derivative containing [4-(trifluoromethyl)benzyl]piperazine (23) demonstrated superior antiproliferative activity and cancer cell selectivity. It exhibited a GI50 of 1.00 μM against the MDA-MB-468 breast cancer cell line, outperforming the 1-bis(4-fluorophenyl)methyl piperazine conjugate (25) which had a GI50 of 1.35 μM on the HOP-92 lung cancer line [1]. Crucially, on non-tumor CHO cells, compound 23 had a higher IC50 of 10.8 μM, compared to 2.54 μM for compound 20, indicating greater selectivity for cancer cells [1].

Anticancer Drug Discovery Natural Product Chemistry Selectivity Index

Class-Defining Activity in Sulfonamide Hybrids for Anticancer SAR

In the design of sulfonamide-based anticancer agents, the 4-trifluoromethylbenzyl group, when attached to a piperazine scaffold, consistently produced some of the most active compounds within the series. This class of compounds, including those with the 4-trifluoromethylbenzyl substituent, exhibited IC50 values ranging from 3.6 μM to 11.0 μM against HCT-116 colon cancer, MCF-7 breast cancer, and HeLa cervical cancer cell lines [1]. The structure-activity relationship (SAR) analysis further identified the 4-phenylpiperazin-1-yl group as a key pharmacophore for this activity, underscoring the importance of this specific substitution pattern for therapeutic development [1].

Structure-Activity Relationship (SAR) Cancer Therapeutics Sulfonamide Hybrids

Distinct Physicochemical Profile for Formulation and Synthesis

1-[4-(Trifluoromethyl)benzyl]piperazine possesses a unique combination of physicochemical properties that directly impact its handling, solubility, and behavior in chemical reactions. It has a calculated LogP of 1.93 and a density of 1.239 g/mL at 25°C . Its boiling point is reported as 88-89°C at 0.02 mmHg, which is significantly lower than that of unsubstituted piperazine (146°C at 760 mmHg), indicating higher volatility under reduced pressure and affecting its purification by distillation [1]. The compound's solubility is limited to ~12 g/L in water at 25°C but is freely soluble in common organic solvents like ethanol and DMF, a typical profile for this class that informs solvent choice for reactions [2].

Pre-formulation Chemical Synthesis Physicochemical Properties

Validated Research Applications for 1-[4-(Trifluoromethyl)benzyl]piperazine Based on Quantitative Evidence


Prioritized Scaffold for Next-Generation Anticancer Agent Synthesis

Given the confirmed cytotoxic potency of derivatives containing the 4-(trifluoromethyl)benzylpiperazine moiety against breast (MCF-7, MDA-MB-231, MDA-MB-468) and colon (HCT-116) cancer cell lines, this compound is a top-tier intermediate for medicinal chemists developing novel, small-molecule anticancer therapies. Its use is supported by direct comparative data showing it outperforms halogenated analogs and confers tumor selectivity in vindoline conjugates [1][2][3].

Reliable Building Block for CNS Drug Discovery SAR Studies

Although the parent compound is not a drug, its unique structural motif directly influences the pharmacological profile of synthesized products. The distinct behavioral and neurochemical profiles of related piperazines (e.g., TFMPP vs. BZP) underscore the importance of specific substitution. Researchers can leverage 1-[4-(Trifluoromethyl)benzyl]piperazine to explore structure-activity relationships (SAR) around the 4-trifluoromethylbenzyl group, a modification known to dramatically alter receptor binding and neurotransmitter release profiles compared to other aryl piperazines [4][5].

Development of Optimized Synthetic and Purification Protocols

The well-defined physicochemical profile of this compound, including its density (1.239 g/mL), boiling point (88-89°C/0.02 mmHg), and limited aqueous solubility (~12 g/L), directly informs its handling in a laboratory or pilot plant setting. Process chemists can use this data to optimize reaction conditions, select appropriate solvents (e.g., ethanol, DMF), and design effective purification strategies such as high-vacuum distillation, ensuring efficient and reproducible synthesis of complex drug candidates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(Trifluoromethyl)benzyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.